molecular formula C13H17NO2 B1490556 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1341431-18-2

4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1490556
CAS No.: 1341431-18-2
M. Wt: 219.28 g/mol
InChI Key: IGZPTBQXMCKODY-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid (CAS 1227845-15-9) is a high-purity pyrrolidine carboxylic acid derivative offered as an off-white to white solid powder with a minimum purity of 98% . It is structurally characterized as a substituted proline analogue, a class of compounds that has garnered significant interest in early-stage pharmacological research due to the crucial role of L-proline metabolism in cancer cell survival, proliferation, and metastasis . Cancer cells undergo metabolic reprogramming, and the proline metabolic pathway, particularly the enzyme pyrroline-5-carboxylate reductase (PYCR), is a recognized target for chemical probes in drug discovery . As a synthetic analogue of key biological intermediates in this pathway, this compound serves as a valuable building block for medicinal chemists. Its core structure makes it a potential precursor for synthesizing more complex molecules, such as esters and amides, which can be evaluated for their antiproliferative activity against various human cancer cell lines in vitro . Researchers can utilize this compound to develop chemical probes for studying cancer mechanisms or as a scaffold in the synthesis of novel small-molecule libraries aimed at disrupting cancer metabolic pathways. The product is provided for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZPTBQXMCKODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

Step Reaction Type Key Reagents and Conditions Product/Intermediate Notes
1 Nucleophilic substitution Glycine ethyl ester, halogenated reagent, triethylamine Compound 1 Formation of halogenated intermediate
2 Michael addition (closed-loop) Compound 1, ethyl acrylate, lithium tert-butoxide Compound 2 Ring formation step
3 Nucleophilic substitution Compound 2 Compound 3 Introduction of substituents
4 Palladium-catalyzed coupling Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, N2 atmosphere Compound 4 Formation of C-C bond to introduce aryl group
5 Catalytic hydrogenation Compound 4, triethylamine, Ru(II) complex, methanol, H2, 66°C, 4-6 h Compound 5 Reduction step to saturate double bonds
6 Hydrolysis and deprotection Compound 5, NaOH solution, acidification (pH 2-4), extraction Target compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid Final product with high chiral purity

Detailed Notes on Key Steps

  • Nucleophilic substitution (Step 1): Glycine ethyl ester reacts with a halogenated reagent under basic conditions (triethylamine) to form a halogenated intermediate. This step sets the stage for ring closure.

  • Michael addition (Step 2): Lithium tert-butoxide promotes a closed-loop Michael addition with ethyl acrylate, forming the pyrrolidine ring with the ester functionality.

  • Coupling reaction (Step 4): The use of palladium acetate and vinyl boron anhydride pyridine complex under nitrogen atmosphere enables the introduction of the 4-ethylphenyl substituent via a coupling reaction, crucial for the aryl group incorporation.

  • Catalytic hydrogenation (Step 5): Ruthenium(II) complex catalyzes hydrogenation in methanol at elevated temperature, reducing unsaturated bonds to yield a saturated pyrrolidine ring.

  • Hydrolysis and deprotection (Step 6): Sodium hydroxide hydrolyzes ester groups, and acidification facilitates deprotection to yield the free carboxylic acid with high enantiomeric excess.

Advantages of This Method

  • High yield and chiral purity of the target compound.

  • Mild reaction conditions and simple purification steps.

  • Use of readily available raw materials.

  • Cost-effective and scalable for industrial application.

Alternative Synthetic Strategies: C-H Activation and Arylation

Recent research explores C-H activation and arylation strategies for related pyrrolidine-3-carboxylic acid derivatives, which can be adapted for 4-(4-ethylphenyl) derivatives.

C-H Activation-Arylation Approach

  • Starting from suitably protected pyrrolidine derivatives, C-H activation allows direct arylation at specific positions using aryl iodides under palladium catalysis.

  • This method has been demonstrated with various aryl iodides to introduce substituents such as 4-ethylphenyl groups.

  • Challenges include moderate yields (e.g., 36-61%) and multiple steps involving protection, epimerization, and hydrolysis.

Example Reaction Sequence

Step Description Yield (%) Notes
C-H Activation Arylation Reaction of pyrrolidine intermediate with aryl iodide 36-61 Pd-catalyzed, regioselective arylation
Epimerization & Hydrolysis Stereochemical adjustment and functional group conversion Variable Required for obtaining desired stereochemistry
Final Deprotection Removal of protecting groups 14-39 Purification by preparative HPLC

This approach is valuable for structural diversification but may be less straightforward than the stepwise method described in the patent.

Comparative Summary of Preparation Methods

Method Key Features Yield & Purity Advantages Limitations
Stepwise synthesis via nucleophilic substitution, coupling, hydrogenation (Patent CN111072543B) Multi-step, well-defined intermediates High yield, high chiral purity Scalable, cost-effective, mild conditions Requires multiple steps
C-H Activation and Arylation Direct arylation on pyrrolidine scaffold Moderate yields (14-61%) Enables structural diversification Complex, multiple protection steps
Organocatalytic asymmetric Michael addition Rapid, enantioselective synthesis of pyrrolidines High enantiomeric excess (up to 97% ee) Short synthesis, high stereoselectivity Needs adaptation for aryl substituents

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyrrolidone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily explored for its role as an intermediate in the synthesis of pharmaceuticals. It has potential applications in:

  • Analgesics : Enhancing pain management therapies.
  • Anti-inflammatory Drugs : Development of medications targeting inflammatory pathways .

Neuroscience Research

Research indicates that 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid may interact with neurotransmitter systems, suggesting its utility in:

  • Investigating mechanisms underlying neurological disorders such as depression and anxiety.
  • Developing novel treatments that target specific receptor pathways .

Analytical Chemistry

The compound is utilized as a standard in chromatographic techniques, facilitating:

  • Accurate measurement and analysis of complex mixtures in drug formulations.
  • Quantification of related substances in biological samples, contributing to drug safety assessments .

Biological Interaction Studies

Preliminary studies suggest that 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid may influence neurotransmitter pathways. However, comprehensive interaction profiles are still needed to fully elucidate its biological implications.

Case Study 1: Pharmaceutical Development

In a study focusing on the synthesis of analgesics, researchers utilized 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid as a precursor to develop compounds with enhanced efficacy and reduced side effects. The modifications led to improved binding affinity to target receptors associated with pain modulation.

Case Study 2: Neuroscience Insights

A research team investigated the effects of this compound on neurotransmitter release in animal models. The findings indicated that it could modulate serotonin levels, offering insights into potential treatments for mood disorders.

Mechanism of Action

The mechanism by which 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

a) Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Methoxyphenyl Derivatives (e.g., ABT-627): ABT-627 ([2R,3R,4S]-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid) demonstrates high ETA receptor selectivity due to the electron-donating methoxy group, which enhances aromatic π-π interactions with hydrophobic receptor pockets .
  • Halogenated Derivatives (e.g., 4-Fluorophenyl or 4-Chlorophenyl): Compounds like 1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CymitQuimica) and (+/-)-trans-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid introduce electron-withdrawing halogens.
b) Steric and Conformational Effects
  • 3,5-Dimethoxyphenyl Derivatives :

    • (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid () exhibits 97% purity and higher molecular weight (414 g/mol) due to bulkier substituents. The steric hindrance from methoxy groups may limit receptor access compared to the less bulky ethyl group in the target compound .
  • Piperidine Hybrids (e.g., 1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid):

    • This analog (C19H24N2O4, MW 344.40) incorporates a piperidine ring and a 5-oxo group, introducing conformational rigidity and ketone-mediated interactions. Such modifications may alter metabolic stability compared to the simpler pyrrolidine-3-carboxylic acid scaffold .

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) Key Substituents Purity (%) Crude Yield (%) Receptor Affinity (ETA/ETB) Bioavailability (Rat)
4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid (Target) ~263 (estimated) 4-Ethylphenyl, carboxylic acid N/A N/A Predicted balanced ETA/ETB Moderate (estimated)
ABT-627 494.5 4-Methoxyphenyl, benzodioxol >95 N/A ETA-selective (IC50 <1 nM) 30–50% oral
14{3,4} 414 3,5-Dimethoxyphenyl, ureido 97 76 Not reported Not reported
(+/-)-trans-4-(4-Cl-phenyl)-pyrrolidine-3-carboxylic acid 225.67 4-Chlorophenyl N/A N/A Not reported Low (polar substituent)
Key Observations:
  • Receptor Selectivity: The ethyl group in the target compound may offer a "balanced" ETA/ETB antagonism, akin to fluorinated analogs in , which achieve sub-nanomolar affinity for both receptors .
  • Synthetic Feasibility : Crude yields for analogs range from 45% (ureido derivatives) to 76% (dimethoxyphenyl derivatives), suggesting that substituent complexity impacts synthesis efficiency .
  • Bioavailability : Ethyl’s moderate lipophilicity may enhance oral absorption compared to polar methoxy or halogenated derivatives, though specific data for the target compound is lacking .

Structural Modifications and Activity Trends

  • Ureido and Sulfonamide Additions :
    • Compounds like (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid () show enhanced receptor binding due to ureido groups but suffer from lower purity (76%), highlighting trade-offs between functionalization and synthetic complexity .
  • Ketone vs.

Biological Activity

Overview

4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid is a compound characterized by its unique pyrrolidine structure, which includes a carboxylic acid functional group and an ethyl-substituted phenyl group. Its molecular formula is C18H25NO4, with a molecular weight of approximately 319.4 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Synthesis

The compound features a chiral center, which suggests potential applications in asymmetric catalysis. The synthesis typically involves cyclization reactions starting from amino acids or their derivatives, followed by Friedel-Crafts alkylation to introduce the ethylphenyl group. Various synthetic routes can be employed to optimize yield and purity, including continuous flow chemistry techniques .

Interaction with Biological Systems

Preliminary studies indicate that 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid may influence neurotransmitter pathways. However, comprehensive studies are necessary to elucidate its full biological implications, including receptor binding and enzyme inhibition profiles .

Potential Mechanisms of Action:

  • Antimicrobial Activity: The compound may disrupt bacterial cell walls or interfere with enzymatic functions in microorganisms.
  • Anti-inflammatory Effects: Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
4-(p-Tolyl)pyrrolidine-3-carboxylic acidC12H15NO2Methyl group substitution on phenyl ring
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acidC13H17NO2Methoxy group providing different electronic properties
4-(Phenyl)pyrrolidine-3-carboxylic acidC13H15NO2Unsubstituted phenyl ring

These comparisons highlight how variations in substituents can significantly influence biological activity and chemical reactivity, making them valuable subjects for further research .

Anti-inflammatory Activity

In related research, pyrrolidine derivatives have been shown to exhibit significant anti-inflammatory properties. For example, compounds similar to 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid were tested for their ability to inhibit COX enzymes. The IC50 values for certain derivatives indicated comparable potency to established anti-inflammatory drugs like celecoxib .

Antimicrobial Studies

Recent studies have identified nitrogen heterocycles as promising candidates for antibacterial agents. Compounds with similar structural motifs demonstrated effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potential therapeutic applications for derivatives of 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid in treating infections .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In vivo studies to evaluate therapeutic efficacy and safety.
  • Exploration of structure-activity relationships (SAR) to optimize the compound's biological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 4-ethylbenzaldehyde with a pyrrolidine precursor (e.g., proline derivatives) under acidic or basic conditions.
  • Cyclization : Using catalysts like palladium or copper to facilitate ring closure .
  • Functionalization : Introducing the carboxylic acid group via oxidation of a primary alcohol or hydrolysis of a nitrile intermediate.
  • Solvent Systems : Common solvents include dimethylformamide (DMF) or toluene, optimized for reaction efficiency .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and pyrrolidine N-H bending (~3300 cm⁻¹) .
  • NMR :
  • ¹H NMR : Identify ethylphenyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and pyrrolidine ring protons (δ 3.0–3.5 ppm) .
  • ¹³C NMR : Carboxylic acid carbon at ~175 ppm, aromatic carbons at ~125–140 ppm .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular weight (e.g., 219.27 g/mol).

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Waste Disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Cu(I) salts to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Example Data :
CatalystSolventYield (%)
Pd/CDMF78
Cu(I)BrToluene65

Q. How to resolve contradictions in NMR data due to stereochemical complexity?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .
  • 2D NMR (COSY, NOESY) : Map coupling between pyrrolidine protons to confirm stereochemistry .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies are used to study structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify the ethylphenyl group (e.g., halogen substitution) or pyrrolidine ring (e.g., methylation) .
  • In Vitro Assays : Test analogs for antimicrobial activity via MIC assays or enzyme inhibition (e.g., kinase targets) .
  • Data Analysis :
AnalogSubstituentMIC (µg/mL)
A -Cl12.5
B -OCH₃25.0

Q. How is computational modeling applied to predict binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Key Metrics : Analyze hydrogen bonding, hydrophobic contacts, and binding free energy (ΔG).

Q. What are the stability challenges under physiological conditions?

  • Methodological Answer :

  • pH Stability Testing : Incubate the compound in buffers (pH 2–9) and quantify degradation via LC-MS .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperature and hygroscopicity .
  • Light Sensitivity : Store samples in amber vials and monitor photodegradation via UV-Vis spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid

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